molecular formula C19H15NO4S2 B2546891 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 896305-46-7

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No. B2546891
CAS RN: 896305-46-7
M. Wt: 385.45
InChI Key: RDOMGQTWFRDHBS-BQYQJAHWSA-N
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Description

The compound "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate" appears to be a pyran derivative with potential biological activity. Pyran derivatives are known for their diverse biological activities, which can include antifungal and plant growth inhibitory properties, as seen in the study of pyranyl-substituted cinnamates .

Synthesis Analysis

The synthesis of pyran derivatives can be achieved through various methods. For instance, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one (HMP) with substituted cinnamic acids leads to the formation of pyranyl-substituted cinnamates with potential antifungal and plant growth inhibitory activities . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyran derivatives is characterized by a six-membered ring containing an oxygen atom. The presence of substituents such as methyl groups and thiazole moieties can significantly influence the chemical behavior and biological activity of these compounds. For example, the introduction of a trifluoromethyl group and a triazole ring to the pyran core has been shown to produce highly functionalized compounds .

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition of 4-azido-6-methyl-2H-pyran-2-one with electron-rich alkenes and alkynes results in the formation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles . Additionally, the reaction of 4-amino-6-methyl-2H-pyran-2-one with β-dicarbonyl compounds yields 5-oxopyrano[4,3-b]pyridines . These reactions demonstrate the versatility of pyran derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can vary widely depending on their substitution patterns. For example, the introduction of a methyl group at the R(1) position and a methoxycarbonyl group at the R(2) position of an anilinoquinazoline framework was essential for high cell growth inhibition activity . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely that the substituents present in the molecule would confer unique characteristics to this compound.

Scientific Research Applications

Antimicrobial Activity

Research into derivatives of pyran and cinnamate compounds has shown potential antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of amido linked bis heterocycles, which are structurally related to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate, found that certain derivatives displayed strong antibacterial and antifungal activities. This suggests a promising avenue for the development of new antimicrobial agents (Padmavathi et al., 2011).

Chemical Synthesis and Characterization

The exploration of new methods for synthesizing heterocyclic compounds, including those related to this compound, has been a topic of research. Studies have focused on creating these compounds for further applications in various fields, including pharmaceuticals. For example, research on the synthesis and characterization of metal complexes with new sulfur-bearing ligands suggests innovative approaches to chemical synthesis that could be applied to similar cinnamate derivatives (Urdaneta et al., 2015).

Organic Electronics and Photopolymerization

Another research area involves the application of cinnamate derivatives in organic electronics, such as organic light-emitting devices (OLEDs), and photopolymerization processes. Studies have been conducted on the synthesis of donor-acceptor pyranone dyads, which exhibit properties that could be beneficial for the development of energy-saving OLEDs. This research highlights the potential use of cinnamate derivatives in creating more efficient organic electronic devices (Sharma et al., 2019).

Biological Activities and Drug Development

The synthesis of heterocyclic compounds from reactions involving dehydroacetic acid (DHA) and its derivatives, including cinnamoyl derivatives, has been investigated for their potential biological activities. These studies suggest that such compounds could serve as precursors or active components in the development of new drugs with specific biological activities, underscoring the relevance of this compound and related molecules in pharmaceutical research (Prakash et al., 2004).

Mechanism of Action

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicine or other fields .

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-13-11-25-19(20-13)26-12-15-9-16(21)17(10-23-15)24-18(22)8-7-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOMGQTWFRDHBS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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